1-Ethyl-1-cyclopentene

Thermodynamics Olefin Stability Hydrogenation

Source 1-Ethyl-1-cyclopentene (CAS 2146-38-5) to eliminate variability in your research and production. Generic cyclopentene derivatives introduce uncontrolled thermodynamic and kinetic variables; for example, the heat of hydrogenation differs by over 1 kcal/mol from its exocyclic isomer, drastically altering reaction outcomes. This specific monomer is essential for synthesizing 5-acetyl-1-ethylcyclopentene via Friedel-Crafts acylation, a product inaccessible with methyl analogs. It also provides a quantifiable, predictable increase in ring strain energy (RSE) for tuning ROMP thermodynamics, as validated by a 2023 computational study. Procure with confidence to ensure yield, purity, and reproducibility in every application.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 2146-38-5
Cat. No. B1583899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-cyclopentene
CAS2146-38-5
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCCC1=CCCC1
InChIInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3
InChIKeyQYYQTLLGVAPKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-cyclopentene (CAS 2146-38-5): Technical Specifications and Core Properties for Procurement


1-Ethyl-1-cyclopentene (CAS 2146-38-5) is a C7H12 cyclic alkene featuring a cyclopentene ring with an ethyl substituent at the 1-position [1]. This endocyclic olefin is a colorless liquid with a molecular weight of 96.17 g/mol, a boiling point of 106.8-107 °C, and a density of 0.8 g/mL at 20°C . Its structure provides a distinct balance of stability and reactivity, with a calculated Log P of 2.915 indicating moderate lipophilicity [2]. As a versatile synthetic intermediate, it serves as a building block in organic chemistry, participating in addition, polymerization, and cycloaddition reactions .

Why 1-Ethyl-1-cyclopentene Cannot Be Casually Substituted: A Note on Reactivity and Stability


Substituting 1-ethyl-1-cyclopentene with a generic 'cyclopentene derivative' or even a close analog like its exocyclic isomer (ethylidenecyclopentane) or a methyl-substituted variant (1-methylcyclopentene) is scientifically invalid for rigorous applications. The ethyl group at the 1-position and the endocyclic double bond impart a unique thermodynamic and kinetic profile. As shown in classical hydrogenation studies, the heat of hydrogenation—a direct measure of olefin stability—varies by over 1 kcal/mol between 1-ethylcyclopentene and its exocyclic isomer, and by over 0.6 kcal/mol compared to its six-membered ring analog [1]. Furthermore, the steric and electronic influence of the ethyl substituent alters reaction outcomes, as demonstrated in Friedel-Crafts acylations where product distributions differ markedly between ethyl- and methyl-substituted cyclopentenes [2]. Such quantifiable differences in stability and regioselectivity mean that using a cheaper or more readily available analog introduces uncontrolled variables that can compromise yield, purity, and reproducibility in both research and industrial processes.

Quantifiable Differentiation: 1-Ethyl-1-cyclopentene vs. Closest Analogs


Thermodynamic Stability: Endocyclic vs. Exocyclic Isomers

1-Ethyl-1-cyclopentene exhibits a lower heat of hydrogenation compared to its exocyclic isomer, ethylidenecyclopentane, indicating greater thermodynamic stability [1]. This difference directly impacts the equilibrium position in isomerization reactions and the energetic favorability of reactions involving the double bond.

Thermodynamics Olefin Stability Hydrogenation

Ring-Size Effect on Stability: 5-Membered vs. 6-Membered Ring Analogs

Comparing the heat of hydrogenation of 1-ethyl-1-cyclopentene to its six-membered ring analog, 1-ethylcyclohexene, reveals a quantifiable difference in stability attributed to ring strain and conformational factors [1].

Thermodynamics Ring Strain Conformational Analysis

Synthetic Utility: Regioselectivity in Friedel-Crafts Acylation

The ethyl substituent on 1-ethyl-1-cyclopentene directs the acylation reaction toward distinct products compared to the methyl analog, 1-methylcyclopentene [1]. This alters the synthetic pathway for building complex molecules.

Organic Synthesis Regioselectivity Friedel-Crafts

Physical Property Differentiation: Boiling Point

1-Ethyl-1-cyclopentene possesses a lower boiling point than its exocyclic isomer, ethylidenecyclopentane . This difference is crucial for separation by distillation and for predicting behavior in gas chromatography.

Physical Chemistry Separation Science Purification

Strategic Application Scenarios for 1-Ethyl-1-cyclopentene (CAS 2146-38-5) Driven by Quantitative Evidence


Synthesis of 5-Acetyl-1-ethylcyclopentene via Regioselective Acylation

Procure 1-ethyl-1-cyclopentene specifically when the synthetic target is 5-acetyl-1-ethylcyclopentene or related endocyclic derivatives. As demonstrated by Groves and Jones, this substrate reacts with zinc chloride-acetic anhydride to afford 5-acetyl-1-ethylcyclopentene in 39% yield, a product that is not accessible from the methyl analog under identical conditions [1]. The ethyl group directs the acylation and enables a unique byproduct pathway, underscoring the need for this specific starting material.

Thermodynamic Studies of Endocyclic vs. Exocyclic Olefin Isomerization

Use 1-ethyl-1-cyclopentene in fundamental research on olefin stability and acid-catalyzed isomerizations. Its experimentally determined heat of hydrogenation (-23.6 kcal/mol) establishes a clear thermodynamic benchmark for the endocyclic state [1]. This makes it an essential model compound for calibrating computational models and investigating the energetic basis of isomer preferences in substituted cyclopentenes.

Monomer for Ring-Opening Metathesis Polymerization (ROMP) with Defined Strain Profile

Consider 1-ethyl-1-cyclopentene as a monomer for ROMP when a specific, quantifiable level of torsional ring strain is required. A 2023 computational study created a library of ring strain energies (RSEs) for 73 cyclopentene derivatives, showing that substituent bulk at the 1-position significantly modulates torsional strain [2]. The ethyl substituent on 1-ethyl-1-cyclopentene provides a distinct, predictable increase in RSE compared to unsubstituted cyclopentene, offering a quantifiable knob for tuning polymerization thermodynamics and kinetics.

Technical Documentation Hub

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